molecular formula C12H18N2O B14843999 5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine

5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine

Cat. No.: B14843999
M. Wt: 206.28 g/mol
InChI Key: KQUOHVCZCWSUII-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is characterized by a pyridine ring substituted with cyclopropoxy, ethyl, and dimethylamino groups. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine involves several steps. One common method is the alkylation of 2-aminopyridine derivatives with cyclopropyl and ethyl groups under controlled conditions. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

5-cyclopropyloxy-6-ethyl-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C12H18N2O/c1-4-10-11(15-9-5-6-9)7-8-12(13-10)14(2)3/h7-9H,4-6H2,1-3H3

InChI Key

KQUOHVCZCWSUII-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)N(C)C)OC2CC2

Origin of Product

United States

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